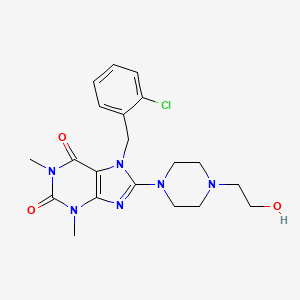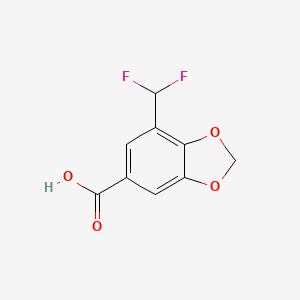
7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid, also known as DBDCB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBDCB is a fluorinated analog of benzodioxole, which is a common structural motif found in many biologically active compounds.
Wissenschaftliche Forschungsanwendungen
7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and chemical biology. In medicinal chemistry, 7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid has been shown to have anticancer activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in cancer progression. In material science, 7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid has been used as a building block for the synthesis of fluorescent dyes and polymers. In chemical biology, 7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid has been used as a probe to study the activity of HDACs and other enzymes.
Wirkmechanismus
The mechanism of action of 7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid involves the inhibition of HDACs, which are enzymes that regulate gene expression by removing acetyl groups from histone proteins. HDACs are overexpressed in many types of cancer, making them attractive targets for anticancer drugs. 7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid binds to the active site of HDACs and prevents them from removing acetyl groups from histones, leading to changes in gene expression and cell death.
Biochemical and Physiological Effects:
7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid has been shown to have significant biochemical and physiological effects in various cell lines and animal models. In cancer cells, 7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In normal cells, 7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid has been shown to have minimal toxicity, making it a promising candidate for further development as an anticancer drug. Additionally, 7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid has been shown to have anti-inflammatory effects by inhibiting the activity of pro-inflammatory enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid has several advantages for lab experiments, including high purity, stability, and solubility in common organic solvents. However, 7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid has some limitations, including its relatively high cost and limited availability. Additionally, 7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid may have off-target effects on other enzymes, making it important to use appropriate controls in experiments.
Zukünftige Richtungen
There are several future directions for research on 7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid, including the development of more potent and selective HDAC inhibitors, the synthesis of fluorescent probes for imaging HDAC activity in cells, and the investigation of the role of HDACs in other diseases, such as neurodegenerative disorders. Additionally, the development of new synthetic methods for 7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid and its analogs may lead to the discovery of new compounds with improved properties for scientific research and drug development.
Synthesemethoden
The synthesis of 7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid involves the reaction of 2,3-dihydroxybenzoic acid with difluoromethyl bromide in the presence of a base. The reaction proceeds through nucleophilic substitution, resulting in the formation of 7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid. The synthesis of 7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid has been optimized to produce high yields and purity, making it a suitable compound for scientific research applications.
Eigenschaften
IUPAC Name |
7-(difluoromethyl)-1,3-benzodioxole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O4/c10-8(11)5-1-4(9(12)13)2-6-7(5)15-3-14-6/h1-2,8H,3H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COQMKHMMNRWYKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC(=CC(=C2O1)C(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

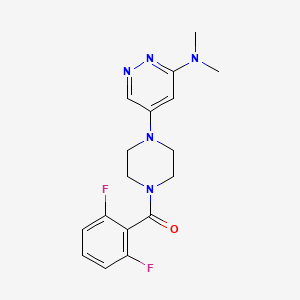
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2380813.png)
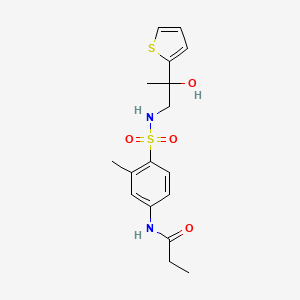
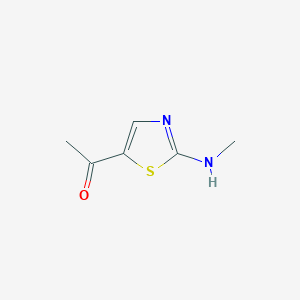
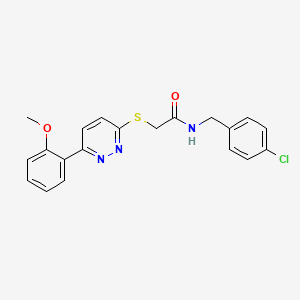
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2380818.png)
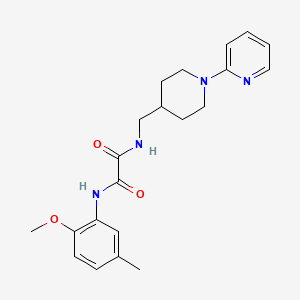
![N'-(4-methoxybenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2380823.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2380825.png)
![(3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2380826.png)
![2-Benzyl-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B2380828.png)
![4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether](/img/structure/B2380829.png)

